methyl 4,5-dimethoxy-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Properties
One study describes the synthesis of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound with structural similarities, showcasing its potential in the synthesis of heterocyclic systems such as pyrido[1,2-a]pyrimidin-4-ones, highlighting the compound's role in the preparation of complex molecular structures (Lovro Selič et al., 1997).
Application in Peptide Synthesis
The compound has been noted for its role in peptide synthesis. For instance, methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) is described as a new, efficient, and readily available reagent for N-phthaloylation of amino acids and amino acid derivatives, indicating its utility in the synthesis and protection of peptides (J. Casimir et al., 2002).
Liquid Crystal Research
Furthermore, research into liquid crystals has benefited from compounds with similar structural motifs. Non-symmetric dimers with variations in the mesogenic linking unit and terminal substituent have been studied for their thermal behavior and potential applications in liquid crystal displays (G. Yeap et al., 2015).
Antioxidant Properties
The antioxidant ability of new derivatives containing dimethoxyphenol showcases the potential of such compounds in pharmaceutical applications, particularly in combating oxidative stress (Dhuha Faruk. Hussain, 2016).
Synthesis of Heterocyclic Systems
Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been used in the synthesis of heterocyclic systems, further demonstrating the compound's versatility in creating complex molecules with potential therapeutic applications (R. Toplak et al., 1999).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound is stable in air but can be affected by light and oxidation . These factors should be considered when studying the compound’s action.
properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7/c1-31-22-13-19(25(29)33-3)20(14-23(22)32-2)27-24(28)16-9-10-18-17(11-16)12-21(34-26(18)30)15-7-5-4-6-8-15/h4-11,13-14,21H,12H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZVEJAPPAXDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethoxy-2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]benzoate |
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